Fmoc-3,4-dichloro-D-phenylalanine (Fmoc-D-Phe(3,4-DiCl)-OH) is a valuable building block in peptide synthesis, particularly for the creation of unnatural peptides with unique properties and functions. The "Fmoc" group (Fluorenylmethoxycarbonyl) attached to the molecule serves as a protecting group during peptide chain assembly, ensuring selective attachment of other amino acids. The presence of two chlorine atoms at the 3rd and 4th positions of the phenyl ring introduces hydrophobic and electron-withdrawing characteristics, potentially influencing the peptide's conformation, stability, and interaction with other molecules [, ].
Fmoc-3,4-dichloro-D-phenylalanine can be incorporated into peptides specifically designed to probe protein-protein interactions. The unique properties of the modified phenyl ring can be used to modulate the peptide's binding affinity and selectivity towards target proteins. This allows researchers to study specific protein-protein interactions involved in various biological processes, potentially leading to the development of new therapeutic agents [].
The modified structure of Fmoc-3,4-dichloro-D-phenylalanine can also be exploited to design novel enzyme inhibitors. By incorporating this building block into peptides that mimic the natural substrates of enzymes, researchers can potentially develop inhibitors with improved potency and selectivity. This approach holds promise for the development of new drugs for various diseases by targeting specific enzymes involved in pathological processes [].
Fmoc-3,4-dichloro-D-phenylalanine is a derivative of phenylalanine, characterized by the presence of two chlorine atoms at the 3 and 4 positions of the phenyl ring. It is commonly used in peptide synthesis due to its ability to serve as a building block in the formation of peptide chains. The compound has a molecular formula of C₁₈H₁₆Cl₂N₁O₂ and a molecular weight of 470.34 g/mol. Its structure includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is essential for the protection of amino groups during peptide synthesis .
While specific biological activities of Fmoc-3,4-dichloro-D-phenylalanine are not extensively documented, its structural similarity to phenylalanine suggests potential interactions with biological systems that utilize this amino acid. Phenylalanine derivatives have been studied for their roles in neurotransmitter synthesis and as precursors for various biochemical pathways. The introduction of halogen atoms may also influence its interaction with enzymes or receptors involved in these pathways.
The synthesis of Fmoc-3,4-dichloro-D-phenylalanine typically involves several steps:
Alternative methods may include solid-phase peptide synthesis techniques where Fmoc-3,4-dichloro-D-phenylalanine is incorporated into growing peptide chains on a solid support .
Fmoc-3,4-dichloro-D-phenylalanine is primarily used in:
Its unique structure allows for modifications that can lead to peptides with enhanced stability or altered biological properties .
Several compounds share structural similarities with Fmoc-3,4-dichloro-D-phenylalanine. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Fmoc-D-phenylalanine | Contains only one chlorine | Commonly used in peptide synthesis |
Fmoc-3,4,5-trifluoro-D-phenylalanine | Contains three fluorines | Increased hydrophobicity |
Fmoc-L-tyrosine | Hydroxyl group at para position | Involved in various biological processes |
Fmoc-L-homophenylalanine | Similar backbone but different substituents | Used for studying protein interactions |
The introduction of chlorine atoms in Fmoc-3,4-dichloro-D-phenylalanine provides unique electronic properties that may enhance or alter its reactivity and interaction profiles compared to other derivatives .
Fmoc-3,4-dichloro-D-phenylalanine (C₂₄H₁₉Cl₂NO₄, molecular weight: 456.32 g/mol) consists of a D-phenylalanine backbone modified with two chlorine atoms at the 3- and 4-positions of the aromatic ring and an Fmoc group protecting the α-amino group. The Fmoc moiety—a fluorenylmethyloxycarbonyl carbamate—imparts base lability, allowing selective removal under mild conditions (e.g., piperidine). Key structural features include:
Table 1: Molecular Properties of Fmoc-3,4-Dichloro-D-Phenylalanine
Property | Value | Source |
---|---|---|
Molecular Formula | C₂₄H₁₉Cl₂NO₄ | |
Molecular Weight | 456.32 g/mol | |
Melting Point | 110–118°C | |
CAS Number | 177966-58-4 | |
Optical Rotation | +30° ± 3° (C=1 in DMF) |
The Fmoc group, introduced by Louis Carpino in 1972, addressed the need for base-labile protecting groups orthogonal to acid-sensitive counterparts like tert-butoxycarbonyl (Boc). Early peptide synthesis relied on Boc chemistry, which required harsh acidic conditions (e.g., hydrogen fluoride) for deprotection, limiting compatibility with acid-labile residues. Fmoc’s base-labile nature (removable with piperidine) enabled milder synthesis workflows, accelerating its adoption in solid-phase peptide synthesis (SPPS) by the 1980s.
Fmoc-3,4-dichloro-D-phenylalanine emerged as a derivative optimized for introducing hydrophobic, sterically hindered residues into peptides. Its dichloro-substituted aromatic ring enhances metabolic stability and binding affinity in therapeutic peptides. The D-configuration further allows exploration of non-natural peptide conformations resistant to enzymatic degradation.
In contemporary research, Fmoc-3,4-dichloro-D-phenylalanine serves three primary roles:
Peptide Synthesis:
Drug Development:
Bioconjugation: